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molecular formula C15H18N2O2 B8598862 5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one

5-(2-piperazin-1-ylcyclopropyl)-3H-2-benzofuran-1-one

Cat. No. B8598862
M. Wt: 258.32 g/mol
InChI Key: XCCPITUXRYHMSS-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A solution of tert-butyl 4-[2-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)cyclopropyl]piperazine-1-carboxylate (30 mg, 0.08 mmol) in 5 mL of DCM was added 3 mL of 4N HCl/dioxane, and then the mixture was stirred at room temperature for 2 hours. The solvents was removed off under vacuum to afford 5-[2-(piperazin-1-yl)cyclopropyl]-2-benzofuran-1(3H)-one.
Name
tert-butyl 4-[2-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)cyclopropyl]piperazine-1-carboxylate
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:6]2[CH:7]=[CH:8][C:9]([CH:11]3[CH2:13][CH:12]3[N:14]3[CH2:19][CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16][CH2:15]3)=[CH:10][C:5]=2[CH2:4][O:3]1.Cl.O1CCOCC1>C(Cl)Cl>[N:14]1([CH:12]2[CH2:13][CH:11]2[C:9]2[CH:8]=[CH:7][C:6]3[C:2](=[O:1])[O:3][CH2:4][C:5]=3[CH:10]=2)[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
tert-butyl 4-[2-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)cyclopropyl]piperazine-1-carboxylate
Quantity
30 mg
Type
reactant
Smiles
O=C1OCC2=C1C=CC(=C2)C2C(C2)N2CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents was removed off under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCNCC1)C1C(C1)C1=CC2=C(C(OC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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